L-Asparagine,N-methyl-,methylester(9CI)

Catalog No.
S14338548
CAS No.
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Asparagine,N-methyl-,methylester(9CI)

Product Name

L-Asparagine,N-methyl-,methylester(9CI)

IUPAC Name

methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1

InChI Key

QQJXZTIWNZMSPG-BYPYZUCNSA-N

Canonical SMILES

CNC(CC(=O)N)C(=O)OC

Isomeric SMILES

CN[C@@H](CC(=O)N)C(=O)OC

L-Asparagine, N-methyl-, methyl ester (9CI), commonly referred to as L-Asparagine methyl ester, is a derivative of the amino acid L-asparagine. Its chemical formula is C₆H₁₂N₂O₃, with a molecular weight of approximately 160.171 g/mol. This compound features a methyl ester group attached to the nitrogen of the asparagine molecule, which alters its properties and reactivity compared to its parent compound. The structure of L-Asparagine methyl ester includes an amine group, a carboxyl group, and a methyl ester functional group, making it an interesting subject for both biochemical research and synthetic applications .

Typical of amino acids and esters. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, L-Asparagine methyl ester can hydrolyze to yield L-asparagine and methanol.
  • Transesterification: This reaction can occur with alcohols other than methanol, leading to the formation of different esters.
  • Amide Formation: The carboxyl group can react with amines to form amides, which are important in peptide synthesis.

These reactions are vital for understanding the compound's behavior in biological systems and its potential applications in drug development and peptide synthesis .

L-Asparagine plays a crucial role in cellular metabolism. It is a non-essential amino acid involved in the synthesis of proteins and nucleotides. Research indicates that asparagine is significant for cancer cell proliferation, particularly in maintaining amino acid homeostasis within cells. It has been shown that asparagine supports the activity of mTORC1, a key regulator of cell growth and metabolism, especially under conditions where other amino acids are scarce . Furthermore, asparagine is implicated in detoxifying ammonia through its conversion to aspartate via asparaginase enzymes .

The synthesis of L-Asparagine methyl ester can be achieved through several methods:

  • Esterification: A common method involves reacting L-asparagine with methanol in the presence of an acid catalyst. This process forms L-Asparagine methyl ester while releasing water.
  • Ammonolysis: Starting from L-aspartic acid methyl ester, treatment with ammonia can yield L-asparagine, which can subsequently be methylated to form the methyl ester.
  • Chemical Modification: Existing peptides or proteins containing asparagine can be chemically modified to introduce the methyl ester functionality .

These methods highlight the versatility of L-Asparagine methyl ester in synthetic organic chemistry.

L-Asparagine methyl ester has several applications across various fields:

  • Biochemical Research: It serves as a building block for synthesizing peptides and proteins, aiding studies on protein structure and function.
  • Pharmaceutical Development: The compound is utilized in drug formulation for neurological disorders, enhancing bioavailability.
  • Nutrition: It is incorporated into dietary supplements aimed at improving amino acid profiles for athletes and individuals with specific dietary needs.
  • Cell Culture: Used in media formulations to support cell growth in cancer research and regenerative medicine.
  • Analytical Chemistry: Acts as a standard in chromatographic techniques for analyzing amino acids .

Studies on the interactions of L-Asparagine methyl ester focus primarily on its role in enzymatic reactions involving asparaginases. These enzymes catalyze the hydrolysis of asparagine to aspartate and ammonia, which is crucial for regulating nitrogen metabolism in cells. Research has shown that variations in asparaginase activity can significantly affect cellular responses to external asparagine levels, impacting cancer cell growth dynamics .

Several compounds share structural similarities with L-Asparagine methyl ester:

Compound NameCAS NumberUnique Features
L-Asparagine70-47-3Parent compound without the methyl ester group
L-Aspartic Acid56-84-8Precursor amino acid; differs by one carbon atom
N-Hydroxy-L-Asparagine1955-68-6Hydroxylated derivative with different properties
L-Asparaginyl L-3-phenyllactic Acid Methyl EsterNot availableAnalogue with altered structure affecting taste

L-Asparagine methyl ester is unique due to its specific functional groups that influence its solubility, reactivity, and biological activity compared to these similar compounds. Its ability to act as both an amino acid and an ester broadens its applicability in biochemical synthesis and pharmaceutical formulations .

Chemoselective Esterification Strategies Using Trimethylchlorosilane-Mediated Systems

The TMSCl/methanol system has revolutionized the esterification of amino acids, including N-methylated derivatives like L-asparagine,N-methyl-,methylester. This method operates at room temperature, eliminating the need for hazardous reagents such as thionyl chloride or gaseous HCl. The protocol involves reacting the N-methylated amino acid with methanol in the presence of TMSCl, which activates the carboxyl group via silylation. For mono-carboxyl substrates, two equivalents of TMSCl suffice, while dicarboxylic derivatives require four equivalents to ensure complete esterification.

A comparative analysis of esterification methods (Table 1) highlights the superiority of TMSCl-mediated systems in yield and operational simplicity. For example, L-asparagine derivatives achieved 86–94% yields under TMSCl/MeOH conditions, outperforming traditional HCl/MeOH systems by 15–20%. The method’s compatibility with polar side chains, such as the amide group in asparagine, stems from TMSCl’s ability to transiently protect reactive functionalities during esterification.

Table 1. Comparative yields of amino acid methyl ester hydrochlorides using TMSCl/MeOH versus conventional methods

Substrate TypeTMSCl/MeOH Yield (%)HCl/MeOH Yield (%)
Aliphatic (e.g., Ala)9689
Aromatic (e.g., Phe)8965
Polar (e.g., Asn)9478

Racemization remains a concern, but preliminary studies suggest minimal epimerization (<5%) when free amino acids are directly esterified. For N-methylated analogs like L-asparagine,N-methyl-,methylester, steric hindrance from the methyl group further suppresses racemization, enhancing enantiomeric purity.

Enzymatic Hydrolysis and Transesterification Approaches in Derivative Synthesis

Enzymatic methods offer stereocontrol in synthesizing N-methylated amino acid esters. Lipases, particularly Candida antarctica lipase B (CAL-B), catalyze the kinetic resolution of racemic mixtures via selective hydrolysis or transesterification. For instance, CAL-B preferentially hydrolyzes the L-enantiomer of N-methyl asparagine methyl ester in biphasic systems, enabling isolation of the D-enantiomer with >90% enantiomeric excess (ee).

Transesterification reactions using vinyl esters as acyl donors further enhance efficiency. In a model study, N-methyl asparagine was converted to its methyl ester with 82% yield and 98% ee using immobilized Rhizomucor miehei lipase in tert-butanol. Solvent selection critically impacts enzyme activity; polar aprotic solvents like acetonitrile reduce reaction rates by 40% compared to hydrophobic media.

Optimization of Reaction Conditions for Methyl Esterification of N-Methylated Backbones

Key parameters for optimizing TMSCl-mediated esterification include:

  • Stoichiometry: Four equivalents of TMSCl are mandatory for dicarboxylic N-methylated amino acids to prevent incomplete silylation.
  • Reaction Time: Substrates with low methanol solubility (e.g., N-methyl asparagine) require extended durations (24 hours) to achieve >90% conversion.
  • Workup Protocol: Precipitation with cold diethyl ether removes excess TMSCl, while neutralization with aqueous NaHCO₃ recovers the free ester.

Solvent-free conditions have been explored to simplify purification. Under microwave irradiation (50°C, 100 W), reaction times for N-methyl asparagine methyl ester decrease to 4 hours with 88% yield. However, scalability remains challenging due to uneven heating in larger batches.

The incorporation of L-Asparagine,N-methyl-,methylester(9CI) into solid-phase peptide synthesis protocols serves multiple critical functions in backbone modification strategies [5] [6]. The N-methylation of the asparagine side chain fundamentally alters the conformational properties of the resulting peptide by introducing steric constraints and reducing hydrogen bonding potential [7] [8]. Research has demonstrated that N-methylated amino acids significantly impact peptide backbone dihedral angles, promoting the formation of cis-peptide bonds and introducing conformational rigidity [9] [10].

In solid-phase synthesis applications, the N-methyl modification affects coupling efficiency and requires specialized activation conditions [11]. Studies have shown that N-methylated amino acids exhibit greater steric hindrance compared to their unmodified counterparts, necessitating the use of more powerful coupling reagents such as HATU or triphosgene-mediated activation [10] [11]. The successful incorporation of N-methyl amino acids into peptide sequences often requires extended coupling times and higher reagent concentrations to achieve acceptable yields [11].

The backbone modification introduced by N-methylation has profound effects on peptide secondary structure formation [8] [9]. Research indicates that N-methylated residues can stabilize alpha-helical conformations while simultaneously disrupting regular hydrogen bonding patterns characteristic of standard peptide backbones [8]. This dual effect makes L-Asparagine,N-methyl-,methylester(9CI) particularly valuable for designing peptides with enhanced proteolytic stability and altered biological activity profiles [10] [12].

Molecular Properties and Structural Characteristics

PropertyValue
Molecular FormulaC₆H₁₂N₂O₃
Molecular Weight160.17 g/mol
CAS Number741213-74-1
PubChem CID45082340
IUPAC Name(S)-Methyl 4-amino-2-(methylamino)-4-oxobutanoate
StereochemistryS-configuration at C-2
LogP-0.286
Functional GroupsMethyl ester, methylamino amide, primary amine

Stabilization of Labile Peptide Sequences Through Methyl Ester Protection

The methyl ester functionality present in L-Asparagine,N-methyl-,methylester(9CI) provides crucial protection for the carboxyl terminus during peptide synthesis and contributes significantly to peptide stability [13] [14]. Methyl esters serve as effective protecting groups for carboxylic acid functionalities, offering stability under basic conditions while remaining cleavable under controlled acidic or nucleophilic conditions [15] [16]. This protection strategy is particularly important for preventing unwanted side reactions during peptide elongation and for maintaining sequence integrity in complex synthetic schemes [17] [18].

Research has demonstrated that ester protection significantly enhances the stability of labile peptide sequences by preventing hydrolysis and other degradative processes [19] [9]. The methyl ester group provides protection against nucleophilic attack at the carboxyl terminus, which is particularly important for peptides containing sensitive amino acid residues or those prone to cyclization reactions [17] [20]. Studies have shown that peptides with C-terminal ester protection exhibit improved resistance to enzymatic degradation and enhanced half-life compared to their unprotected counterparts [9] [21].

The stabilization effect extends beyond simple protection to influence overall peptide conformation and stability [21]. The combination of N-methylation and C-terminal esterification creates a synergistic effect that enhances both chemical and enzymatic stability [10] [21]. Research indicates that this dual modification can improve serum stability by factors ranging from 4-fold to complete resistance to proteolytic degradation, depending on the specific peptide sequence and structural context [22] [21].

Comparative Stability Data

Modification TypeStability EnhancementMechanism
N-methylation alone4-fold improvementReduced enzymatic cleavage sites
Methyl ester protection2-3 fold improvementProtected C-terminus
Combined modificationUp to 13-fold improvementSynergistic protection effects
pH stability range4.0-9.0 optimalReduced succinimide formation

Compatibility with Orthogonal Protecting Group Strategies

L-Asparagine,N-methyl-,methylester(9CI) demonstrates excellent compatibility with established orthogonal protecting group strategies commonly employed in solid-phase peptide synthesis [3] [4]. The compound's stability profile allows for seamless integration with both Fmoc/tert-butyl and Boc/benzyl protection schemes, providing synthetic chemists with flexibility in designing complex peptide synthesis routes [23] [17]. The methyl ester functionality remains stable under standard Fmoc deprotection conditions using piperidine in dimethylformamide, while requiring separate hydrolytic conditions for ester cleavage [17] [15].

Compatibility studies have revealed that the methyl ester group is orthogonal to most common amino acid side chain protecting groups [3] [24]. Research demonstrates that the ester functionality remains intact during standard peptide synthesis operations, including Fmoc removal, amino acid coupling, and side chain protecting group manipulations [17] [4]. This orthogonality allows for selective deprotection strategies where the C-terminal ester can be preserved throughout the synthesis and selectively removed only when required [18] [15].

The integration of L-Asparagine,N-methyl-,methylester(9CI) into orthogonal protection schemes has been successfully demonstrated in various synthetic applications [19] [18]. Studies show that the compound can be effectively incorporated into both linear and cyclic peptide synthesis protocols without compromising the efficiency of other protecting group manipulations [19] [25]. The selective nature of methyl ester hydrolysis allows for controlled release of the free carboxyl group under mild alkaline conditions or through nucleophilic cleavage with appropriate nucleophiles [18] [20].

Orthogonal Protection Compatibility Matrix

Protection StrategyCompatibilityDeprotection ConditionsStability Notes
Fmoc/tert-butylHigh20% piperidine (Fmoc); TFA (tBu)Methyl ester intact during Fmoc removal
Boc/benzylHighTFA (Boc); hydrogenation (Bzl)Partial ester cleavage under prolonged TFA
Alloc/allylHighPalladium(0)/nucleophileOrthogonal to both Fmoc and Boc
Trityl protectionHighMild TFA with scavengersStable to trityl removal conditions
CarbobenzyloxyModerateCatalytic hydrogenationConditions may affect ester depending on catalyst

The synthetic utility of L-Asparagine,N-methyl-,methylester(9CI) extends to specialized applications in bioconjugation chemistry [26] [27]. The protected carboxyl group provides a masked reactive site that can be selectively revealed for conjugation reactions while maintaining the beneficial properties conferred by N-methylation [10] [26]. This dual functionality makes the compound particularly valuable for preparing peptide-protein conjugates and other bioconjugate systems where controlled reactivity is essential [26] [27].

Transport System Architecture and Substrate Specificity

The cellular uptake of amino acid methyl esters involves multiple transport systems, each exhibiting distinct substrate preferences and kinetic properties [1] [2] [3]. System A represents the primary transport mechanism for N-methylated amino acids, demonstrating high compatibility with methyl ester derivatives through its recognition of compounds such as N-(methylamino)isobutyric acid (MeAIB) [4] [5]. This sodium-dependent transporter exhibits Km values ranging from 0.1-2.0 mM for various amino acid substrates, with particular efficiency for alanine, serine, proline, glycine, and glutamine derivatives [6] [4].

The mechanistic basis for methyl ester recognition involves conformational changes in the transporter protein that accommodate the increased hydrophobicity and steric bulk of the ester moiety [2] [3]. Valine methyl ester demonstrates competitive inhibition of System A-mediated glycine uptake with Ki values of 3.6 mM for peptide transporter 1 (PEPT1) and 0.83 mM for PEPT2, indicating differential affinity profiles across transporter subtypes [3]. This selectivity pattern suggests that methyl esterification enhances substrate recognition by specific transport systems while potentially reducing affinity for others.

Sodium-Dependent Transport Mechanisms

The sodium-dependent nature of amino acid methyl ester transport represents a critical regulatory checkpoint in cellular amino acid homeostasis [6] [2] [4]. System ASC, which preferentially transports alanine, serine, cysteine, and threonine, exhibits moderate compatibility with methyl ester derivatives, with Km values ranging from 0.05-0.5 mM [4] [5]. The sodium coupling mechanism provides the thermodynamic driving force necessary for concentrative uptake against amino acid gradients, particularly important for maintaining intracellular amino acid pools sufficient for mTORC1 activation.

Electrophysiological studies have revealed that amino acid methyl ester transport generates inward currents in expression systems, confirming the electrogenic nature of the transport process [2] [3]. The stoichiometry of sodium coupling varies among different transport systems, with System A demonstrating 2-3 sodium ions per amino acid transported, while System ASC typically exhibits 1:1 sodium-to-amino acid ratios [4] [5]. This differential sodium coupling has profound implications for the energetics of methyl ester uptake and subsequent intracellular accumulation.

Membrane Permeability and Hydrolysis Kinetics

The enhanced membrane permeability of amino acid methyl esters compared to their parent amino acids represents a fundamental advantage for cellular uptake [1] [2]. L-Asparagine methyl ester demonstrates significantly higher membrane permeability than L-asparagine, with transport kinetics characterized by Km values of 2.1 mM for System A and 1.2 mM for System ASC [2] [3]. The relative Vmax for L-asparagine methyl ester transport reaches 65% of the parent amino acid, indicating substantial but not complete preservation of transport efficiency.

Intracellular hydrolysis rates for amino acid methyl esters vary depending on the amino acid structure and cellular esterase activity [1] [2]. L-Asparagine methyl ester exhibits a hydrolysis half-life of approximately 2.3 hours, allowing sufficient time for cellular accumulation before conversion to the free amino acid [2]. This temporal window is crucial for the biological activity of methyl ester derivatives, as it enables intracellular concentrations to reach levels necessary for metabolic signaling without immediate degradation.

Impact on mTORC1 Signaling Pathways in Proliferative Models

Amino Acid Sensing and mTORC1 Activation

The mechanistic Target of Rapamycin Complex 1 serves as a central nutrient sensor that integrates amino acid availability with cellular growth and metabolism [7] [8] [9]. Asparagine represents a critical priming amino acid that sensitizes mTORC1 to subsequent activation by branched-chain amino acids, particularly leucine [7] [8]. This two-step activation mechanism involves an initial priming phase mediated by hydrophilic amino acids including asparagine, glutamine, threonine, arginine, glycine, proline, serine, alanine, and glutamate, followed by an activation phase dominated by leucine, methionine, isoleucine, and valine [7].

The molecular basis for asparagine-mediated mTORC1 priming involves both Rag GTPase-dependent and Rag GTPase-independent pathways [10] [11]. Asparagine activates mTORC1 through ADP-ribosylation factor 1 (Arf1) in the absence of Rag GTPases, demonstrating mechanistic similarity to glutamine signaling [10]. This parallel pathway ensures robust mTORC1 activation even when canonical amino acid sensing mechanisms are compromised, highlighting the redundancy built into nutrient sensing networks.

Lysosomal Localization and Activation Dynamics

The spatial organization of mTORC1 signaling involves dynamic translocation to lysosomal membranes, where the complex encounters its activator Rheb and downstream substrates [12] [13] [14]. Amino acid stimulation causes rapid mTORC1 translocation to lysosomes within 2-5 minutes, with peak activation occurring within this timeframe [13]. The lysosomal amino acid transporter SNAT7 plays a crucial role in this process, particularly for glutamine and asparagine transport across lysosomal membranes [11] [14].

Asparagine-mediated mTORC1 activation results in phosphorylation of key downstream targets including S6 kinase 1 (S6K1), eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), and UNC-51 like autophagy activating kinase 1 (ULK1) [7] [8]. The phosphorylation pattern demonstrates selective activation of anabolic pathways while simultaneously inhibiting catabolic processes such as autophagy. This coordinated response ensures that amino acid availability is translated into appropriate cellular growth responses.

Tissue-Specific mTORC1 Responses

The tissue-specific sensitivity of mTORC1 to asparagine stimulation reveals important physiological distinctions in nutrient sensing [8] [15]. Brown adipose tissue demonstrates particularly high responsiveness to asparagine supplementation, with mTORC1 activation promoting both thermogenic and glycolytic gene expression programs [8] [15]. This tissue-specific response involves upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) and uncoupling protein 1 (UCP1), indicating that asparagine signaling extends beyond protein synthesis to encompass metabolic reprogramming.

The mechanistic basis for tissue-specific mTORC1 responses involves differential expression of amino acid transporters and sensing components [8] [11]. Brown adipose tissue expresses high levels of System A transporters and demonstrates enhanced sensitivity to amino acid methyl esters, potentially due to increased transporter density and optimized intracellular amino acid concentrations [8]. This specialization allows specific tissues to respond preferentially to amino acid availability, creating metabolic hierarchies that prioritize essential functions during nutrient limitation.

Coordination of Nucleotide and Protein Biosynthesis Networks

Purine and Pyrimidine Biosynthesis Regulation

The coordination of nucleotide biosynthesis with amino acid availability represents a fundamental aspect of cellular growth control [16] [17] [18]. Purine nucleotide biosynthesis requires substantial amino acid input, with glycine contributing two carbon atoms and one nitrogen atom, while glutamine provides two nitrogen atoms and aspartate contributes one nitrogen atom [19] [17]. The committed step of purine biosynthesis, catalyzed by phosphoribosyl pyrophosphate (PRPP) amidotransferase, is subject to feedback inhibition by adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP) [17] [20].

Pyrimidine biosynthesis demonstrates equally complex regulation, with carbamoyl phosphate synthetase II serving as the rate-limiting enzyme that integrates nitrogen availability from glutamine with carbon dioxide and adenosine triphosphate (ATP) [16] [17]. The pathway produces orotate as the first pyrimidine intermediate, which is subsequently converted to uridine monophosphate (UMP) through the action of UMP synthase [17] [21]. Cytidine triphosphate (CTP) formation from UTP represents a classic example of feedback inhibition, with CTP serving as an allosteric inhibitor of aspartate transcarbamoylase [16] [17].

mTORC1-Dependent Regulation of Biosynthetic Pathways

The integration of amino acid sensing with nucleotide biosynthesis occurs through mTORC1-dependent regulation of key biosynthetic enzymes [22] [7] [9]. mTORC1 activation promotes the expression of genes encoding purine and pyrimidine biosynthetic enzymes, including PRPP synthetase, GAR synthetase, and carbamoyl phosphate synthetase II [9] [17]. This coordinated upregulation ensures that amino acid availability is matched with appropriate nucleotide production capacity, preventing metabolic bottlenecks during periods of rapid cell growth.

The temporal coordination of protein and nucleotide synthesis involves mTORC1-mediated phosphorylation of translation initiation factors, particularly 4E-BP1 and eukaryotic translation initiation factor 4E (eIF4E) [7] [8]. Asparagine-mediated mTORC1 activation results in 4E-BP1 phosphorylation, releasing eIF4E to form active translation initiation complexes [8]. This mechanism ensures that protein synthesis capacity is enhanced in parallel with nucleotide availability, maintaining the stoichiometric relationships necessary for ribosome biogenesis and function.

Amino Acid-Nucleotide Metabolic Integration

The metabolic integration of amino acid and nucleotide pathways involves shared intermediates and regulatory mechanisms that coordinate biosynthetic flux [17] [23] [24]. Glutamine serves as a central hub, providing nitrogen for both amino acid transamination reactions and nucleotide base synthesis [17] [24]. The enzyme glutamine synthetase is subject to complex regulation involving adenylylation and uridylylation, allowing precise control of glutamine availability for competing biosynthetic pathways [23] [25].

Asparagine biosynthesis from aspartate and glutamine links amino acid and nucleotide metabolism through shared precursor utilization [26] [17]. Asparagine synthetase activity is regulated by amino acid availability and cellular energy status, with ATP serving as both a substrate and allosteric effector [26] [17]. The enzyme demonstrates cooperative binding kinetics for glutamine, suggesting that asparagine production is sensitive to the overall amino acid pool size and particularly responsive to glutamine availability [26] [17].

The coordination extends to the regulation of amino acid pool sizes through nucleotide-dependent processes [17] [23]. Adenosine triphosphate availability directly influences aminoacyl-tRNA synthetase activity, with ATP serving as the energy source for amino acid activation [27] [28]. This coupling ensures that protein synthesis rates are matched to cellular energy status, preventing futile cycling and maintaining metabolic efficiency during periods of nutrient limitation.

Data Analysis Summary

The comprehensive analysis of amino acid exchange dynamics reveals sophisticated regulatory networks that integrate transport, signaling, and biosynthetic processes. L-Asparagine,N-methyl-,methylester(9CI) represents a paradigmatic example of how chemical modification can enhance cellular uptake while preserving biological activity. The methyl ester modification increases membrane permeability and transporter compatibility, particularly with System A and System ASC, while maintaining sufficient stability for intracellular accumulation and subsequent hydrolysis to the active amino acid.

The mechanistic insights demonstrate that amino acid methyl esters function through multiple integrated pathways: enhanced cellular uptake via specialized transport systems, priming of mTORC1 signaling cascades, and coordination of nucleotide and protein biosynthesis networks. These processes operate with remarkable precision, ensuring that cellular growth responses are appropriately matched to nutrient availability while maintaining the metabolic flexibility necessary for adaptation to changing environmental conditions.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.08479225 g/mol

Monoisotopic Mass

160.08479225 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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